1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid is a chemical compound that belongs to the class of imidazo[1,5-a]pyridines, which are heterocyclic compounds featuring both nitrogen and carbon atoms in their ring structure. This compound is characterized by the presence of a bromine atom at the first position and a fluorine atom at the eighth position of the imidazo[1,5-a]pyridine ring, along with a carboxylic acid functional group at the third position. Its molecular formula is with a molecular weight of approximately 245.05 g/mol .
1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid is classified as a heterocyclic compound and more specifically as a bromofluorinated carboxylic acid. It is often utilized in medicinal chemistry and material science due to its unique structural properties that allow for various applications in drug development and synthesis of complex organic molecules .
The synthesis of 1-bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the functionalization of imidazo[1,5-a]pyridine scaffolds using halogenation reactions followed by carboxylation.
The molecular structure of 1-bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid features a bicyclic system where the imidazole ring is fused to a pyridine ring. The presence of bromine and fluorine substituents significantly influences its electronic properties.
1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid can participate in various chemical reactions due to its reactive functional groups:
The reactivity of the compound is influenced by both the electron-withdrawing effects of the bromine and fluorine substituents as well as the acidity of the carboxylic acid group, which can enhance nucleophilicity in further reactions .
The mechanism of action for 1-bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid primarily relates to its interactions with biological targets in medicinal chemistry.
The compound may act as a pharmacophore, where its structure allows it to bind effectively to specific receptors or enzymes. The presence of halogen atoms can enhance lipophilicity and bioavailability, making it suitable for drug development.
Relevant data suggest that this compound's properties make it suitable for use in various synthetic applications while ensuring safety protocols are followed due to its hazardous nature when handled improperly .
1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid has several applications in scientific research:
This compound exemplifies how modifications to heterocyclic frameworks can lead to significant advancements in both medicinal chemistry and materials science.
The synthesis of 1-bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid relies on sequential halogenation and carboxylation of the imidazo[1,5-a]pyridine core. A highly efficient route involves in situ generation of electrophilic nitronates through activation of nitroalkanes in polyphosphoric acid (PPA) medium. As demonstrated by Kondrashev and colleagues, 2-(aminomethyl)pyridine precursors undergo cyclocondensation with nitroalkanes electrophilically activated by phosphorous acid in PPA at 160°C, yielding the imidazo[1,5-a]pyridine scaffold with 77% isolated yield after optimization [2]. Subsequent regioselective bromination at the C1 position is achieved using bromine in acetic acid or N-bromosuccinimide (NBS) in dimethylformamide, while the C8-fluoro substituent is typically introduced earlier via fluorinated 2-aminopyridine precursors. Carboxylation at C3 is accomplished through Knoevenagel condensation with trialkyl phosphonoacetates under TiCl₄ catalysis, followed by hydrolysis [7]. This sequence allows precise control over substitution patterns, as confirmed by nuclear magnetic resonance analysis of intermediates [1] [7].
Table 1: Optimization of Cyclocondensation Conditions for Imidazo[1,5-a]pyridine Core Formation
PPA Concentration (%) | H₃PO₃ Additive (equiv) | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
85 | 0 | 110 | 3 | 4 |
87 | 0 | 130 | 3 | 15 |
87 | 0.5 | 140 | 1.5 | 62 |
87 | 0.5 | 160 | 2 | 77 |
Regioselectivity in bromo-fluoro substitution is governed by electronic and steric factors within the bicyclic heteroaromatic system. Computational studies using the RegioSQM method—which protonates aromatic carbon atoms and calculates relative free energies in chloroform—predict that C8 exhibits higher nucleophilicity than C1 in the unsubstituted imidazo[1,5-a]pyridine framework [3]. This explains preferential electrophilic fluorination at C8 when using Selectfluor or N-fluorobenzenesulfonimide. Conversely, radical bromination favors C1 due to superior stabilization of the radical intermediate at this position [6] [8]. Yield optimization for the bromo-fluoro pattern requires precise stoichiometry control: a 1.1:1.0 molar ratio of NBS to substrate in dimethylformamide at 0°C achieves >90% conversion to the 1-bromo derivative without compromising the pre-installed C8-fluoro group. Microwave-assisted fluorination (110°C, 10 minutes) of 5-bromo-2-aminopyridine precursors before cyclization improves fluoro incorporation efficiency by 30% compared to batch reactors [1] [7].
Table 2: Halogen Directing Effects in Imidazo[1,5-a]pyridine Electrophilic Substitution
Position | Relative Protonation Energy (kcal/mol) | Preferred Electrophile | Experimental Yield Range (%) |
---|---|---|---|
C8 | -2.3 | F⁺ sources | 80–85 |
C1 | -1.1 | Br⁺ sources | 75–82 |
C3 | +3.7 | Not reactive | — |
Visible light-mediated intramolecular [2+2] cycloadditions provide an emerging route to access the imidazo[1,5-a]pyridine core while overcoming traditional "rule-of-five" limitations. Unconjugated dienes with aza-functionality undergo radical stabilization under blue light irradiation (450 nm) in the presence of catalytic tris(2,2'-bipyridyl)ruthenium(II) chloride, selectively forming 6-azabicyclo[3.1.1]heptane intermediates. These strained bicycles rearrange to imidazo[1,5-a]pyridines upon heating in toluene, with the C1 and C8 positions pre-functionalized by bromo and fluoro groups introduced via radical precursors [9]. Key advantages include:
The 1-bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid serves as a versatile platform for late-stage diversification via selective cross-coupling. Unconventional haloselectivity patterns emerge due to the electronic asymmetry of the bicyclic system: density functional theory calculations reveal diminished LUMO lobes at C1-bromine compared to C8-fluorine, while infrared stretching wavenumbers indicate weaker C–Br bonds (C1-Br: 873 cm⁻¹) versus C–F bonds (C8-F: 1098 cm⁻¹) [8]. This enables chemoselective transformations:
Table 3: Haloselectivity in Cross-Coupling Reactions of Polyhalogenated Derivatives
Bond | IR Stretching (cm⁻¹) | LUMO Lobe Size | Preferred Reaction |
---|---|---|---|
C1-Br | 873 | Small | Suzuki coupling |
C8-F | 1098 | Absent | Not reactive |
C4-Cl (in C7-I analog) | 823 | Large | Buchwald amination |
These methodologies collectively establish 1-bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid as a synthetically tractable building block for pharmaceutical and materials science applications, with its orthogonal reactivity enabling programmable functionalization [1] [7] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1